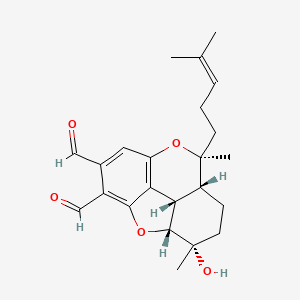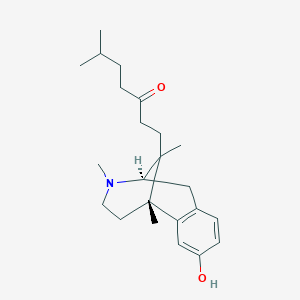
1H,4H-3a,6a-Propanopentalene, 5,6-dihydro-1,1,3,4-tetramethyl-, (3aR,4R,6aS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,4H-3a,6a-Propanopentalene, 5,6-dihydro-1,1,3,4-tetramethyl-, (3aR,4R,6aS)- is a natural product found in Mikania goyazensis, Synotis alata, and other organisms with data available.
Scientific Research Applications
Research Applications
Reactions with Metal Carbonyls :
- Nitta, Yi, and Kobayashi (1985) discussed the reactions of polymethylene-substituted 2-isoxazolines, including compounds structurally similar to "1H,4H-3a,6a-Propanopentalene," with metal carbonyls like [Fe2(CO)9], [Fe(CO)5], and [Mo(CO)6]. These reactions resulted in products like 5-hydroxy-1-phenyl-1-pentanone and 4-hydroxy-1-phenyl-1-butanone, demonstrating the chemical reactivity of such structures in the presence of metal carbonyls (Nitta, Yi, & Kobayashi, 1985).
Coordination with Metal Fragments :
- Granifo, Vargas, Costamagna, and Francois (1988) studied the reaction of a polyfunctional cyclic ligand with metal carbonyl derivatives. This research might be relevant to understanding how "1H,4H-3a,6a-Propanopentalene" could potentially coordinate with metal fragments, impacting its application in materials science or catalysis (Granifo et al., 1988).
Cross Metathesis Reactions :
- Camps, Gómez, Budén, Otermin, Calvet, and Font‐Bardia (2013) explored the cross metathesis of methylenecyclopentane derivatives. Their research includes the study of compounds with a structural resemblance to "1H,4H-3a,6a-Propanopentalene," demonstrating its potential in creating tetrasubstituted alkenes through metathesis reactions (Camps et al., 2013).
Structural and Spectroscopic Analysis :
- Haag, Ohlhorst, Noltemeyer, Fleischer, Stalke, Schuster, Kuck, and Meijere (1995) conducted a study on tribenzacepentalene dianion and related compounds. Their work involved examining the structural properties and reactions of tribenzacepentalene precursors, which could provide insights into the chemical behavior and potential applications of "1H,4H-3a,6a-Propanopentalene" in similar contexts (Haag et al., 1995).
properties
Product Name |
1H,4H-3a,6a-Propanopentalene, 5,6-dihydro-1,1,3,4-tetramethyl-, (3aR,4R,6aS)- |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
2,4,4,8-tetramethyltricyclo[3.3.3.01,5]undec-2-ene |
InChI |
InChI=1S/C15H24/c1-11-6-9-14-7-5-8-15(11,14)12(2)10-13(14,3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
APGXRXFCBZKIAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC23C1(CCC2)C(=CC3(C)C)C |
synonyms |
modhephene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![methyl 4-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]benzoate](/img/structure/B1243676.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-((1E)-{2-[(4-fluorobenzyl)oxy]phenyl}methylene)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243677.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohexylmethylidene]-5-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243678.png)
![2-phenoxy-N'-[(1E)-pyridin-2-ylmethylene]propanohydrazide](/img/structure/B1243679.png)
![5-methyl-N-[(E)-1-pyridin-4-ylethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1243681.png)
![(2R)-[[4-(2,6-di-1-Pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol](/img/structure/B1243683.png)
![2-[[But-2-ynyl(methyl)amino]methyl]-1-methylindol-5-ol](/img/structure/B1243684.png)


